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Compound of Interest

Compound Name: Liarozole dihydrochloride

Cat. No.: B2705173

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole dihydrochloride is a potent, orally active imidazole-based compound that functions
as a retinoic acid metabolism-blocking agent (RAMBA). By inhibiting cytochrome P450
enzymes, primarily CYP26, it elevates endogenous levels of all-trans-retinoic acid (atRA), a
critical signaling molecule involved in cell proliferation, differentiation, and apoptosis. This guide
provides a comprehensive overview of the molecular structure, mechanism of action,
pharmacokinetic profile, and clinical applications of Liarozole dihydrochloride, with a focus on
guantitative data and detailed experimental methodologies.

Molecular Structure and Chemical Properties

Liarozole is a benzimidazole derivative.[1] The dihydrochloride salt is the form commonly used
in research and clinical investigations.

Chemical Name: 6-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole
dihydrochloride

Molecular Formula: C17H15CI3Na4

Molecular Weight: 381.69 g/mol
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CAS Number: 1883548-96-6
Chemical Structure:

l=.Chemical structure of Liarozole dihydrochloride

(Image Credit: Cayman Chemical)

Mechanism of Action

Liarozole's primary mechanism of action is the inhibition of cytochrome P450 (CYP) enzymes
responsible for the catabolism of all-trans-retinoic acid (atRA).[2] This leads to an increase in
the intracellular concentration of atRA, thereby enhancing its biological effects.

Inhibition of Retinoic Acid Metabolism

The key enzyme inhibited by Liarozole is CYP26, a family of enzymes (CYP26A1, CYP26B1,
and CYP26C1) that hydroxylates atRA, marking it for degradation.[3] By blocking this metabolic
pathway, Liarozole effectively increases the half-life and bioavailability of endogenous atRA in
tissues where CYP26 is expressed.[2][4]

Impact on Retinoic Acid Signaling Pathway

Increased levels of atRA lead to the activation of nuclear retinoic acid receptors (RARs) and
retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to
specific DNA sequences known as retinoic acid response elements (RARES) in the promoter
regions of target genes.[5][6] This binding modulates the transcription of genes involved in
cellular processes such as:

« Cell Differentiation: Promoting the differentiation of various cell types, including keratinocytes
and some cancer cells.[7]

« Inhibition of Cell Proliferation: Arresting the cell cycle and inhibiting the growth of
hyperproliferative cells.[8]

e Apoptosis: Inducing programmed cell death in certain cancer cell lines.

Inhibition of Other Cytochrome P450 Enzymes
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In addition to CYP26, Liarozole also exhibits inhibitory activity against other CYP enzymes,
including:

o Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to
estrogens. Inhibition of aromatase is a therapeutic strategy in hormone-receptor-positive
breast cancer.

e 17a-hydroxylase/17,20-lyase (CYP17A1): This enzyme is crucial for the biosynthesis of
androgens and cortisol. Its inhibition is relevant in the treatment of prostate cancer.[3]

The multi-target inhibitory profile of Liarozole contributes to its broad range of potential
therapeutic applications.

Quantitative Data on Biological Activity

The inhibitory potency of Liarozole against various enzymes has been quantified in numerous
studies. The following tables summarize key ICso values and clinical trial outcomes.

: hibi .

Enzyme Target System ICs0 (M) Reference
Retinoic Acid Hamster liver

. . 2.2 [2]
Metabolism microsomes

) Hamster liver
4-keto-RA Metabolism _ 1.3 [4]
microsomes

Recombinant human

CYP26A1 0.2 - 86 (range) [3]
enzyme
Human liver

CYP1Al ) 0.469 [9]
microsomes
Human liver

CYP2A6 ) 24.4 [9]
microsomes
Human liver

CYP3A4 ) 98.1 [9]
microsomes
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Clinical Trial Efficacy

Indication Dosage

Key Findings Reference

] 75 mg or 150 mg once
Lamellar Ichthyosis ]
daily for 12 weeks

41% (75 mg) and 50%
(150 mg) of patients
showed a =2-point
decrease in
Investigator's Global
Assessment (IGA)
[10]
score compared to
11% in the placebo
group. The difference
was not statistically
significant for the 150

mg group (P=0.056).

75 mg twice daily,
o increased to 150 mg
Severe Psoriasis ] o
twice daily if needed,

for 12 weeks

77% of patients
achieved an excellent
or good improvement.
The Psoriasis Area
: [11]
and Severity Index
(PASI) score
decreased by 77% at

week 12.

Hormone-Refractory Dose-escalation up to

Prostate Cancer 300 mg twice daily

4 patients had a >50%
decrease in PSA
levels. 2 of 9 patients

. [12]
with measurable
disease had partial

responses.

Advanced Non-Small _ _
300 mg twice daily
Cell Lung Cancer

No objective tumor
responses were [13]

observed.

Pharmacokinetics and Metabolism
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Liarozole is orally bioavailable. Pharmacokinetic studies in patients with lamellar ichthyosis
showed no undue accumulation of the drug with once-daily dosing of 75 mg or 150 mg for 12
weeks.[10]

Liarozole has been shown to modulate the pharmacokinetics of all-trans-retinoic acid. In
patients with solid tumors, co-administration of Liarozole (300 mg) with atRA partially reversed
the decline in atRA plasma concentrations observed with continuous atRA treatment.[14] The
mean day-28 area under the curve (AUC) of atRA increased from 132 ng-h/mL to 243 ng-h/mL
with Liarozole pre-treatment.[14]

The metabolism of Liarozole itself is primarily mediated by cytochrome P450 enzymes. The
specific metabolites and excretion pathways have not been fully elucidated in publicly available
literature.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to
characterize the activity of Liarozole.

Cytochrome P450 Inhibition Assay (General Protocol)

Obijective: To determine the in vitro inhibitory potency (ICso) of Liarozole against specific CYP
isoforms.

Materials:

e Human liver microsomes or recombinant human CYP enzymes

o CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
 NADPH regenerating system

o Liarozole dihydrochloride stock solution (in a suitable solvent like DMSO)

¢ Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

e Quenching solution (e.g., acetonitrile)
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» LC-MS/MS system for metabolite quantification
Procedure:

Preparation of Incubation Mixtures: In microcentrifuge tubes or a 96-well plate, combine the
buffer, human liver microsomes (or recombinant enzyme), and various concentrations of
Liarozole.

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes).

Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the
enzymatic reaction.

Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes).

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold
acetonitrile).

Sample Processing: Centrifuge the samples to precipitate proteins.

Analysis: Analyze the supernatant for the formation of the specific metabolite using a
validated LC-MS/MS method.

Data Analysis: Calculate the percent inhibition of enzyme activity at each Liarozole
concentration compared to a vehicle control. Determine the ICso value by fitting the data to a
suitable dose-response model.

Retinoic Acid Metabolism Inhibition Assay in Cell
Culture

Objective: To assess the ability of Liarozole to inhibit the metabolism of atRA in a cellular

context.

Materials:

o A suitable cell line that metabolizes atRA (e.g., MCF-7 breast cancer cells)

o Cell culture medium and supplements
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[3H]-all-trans-retinoic acid

Liarozole dihydrochloride

Scintillation cocktail and counter

HPLC system for metabolite profiling

Procedure:

e Cell Culture: Culture the cells to a desired confluency.

o Pre-treatment (optional): Pre-treat cells with unlabeled atRA to induce metabolic enzymes.

o Treatment: Incubate the cells with [3H]-atRA in the presence of various concentrations of
Liarozole or vehicle control for a defined period (e.g., 4 hours).

o Sample Collection: Collect the cell culture supernatant.
¢ Quantification of Metabolism:

o Total Metabolism: Measure the radioactivity in the aqueous and organic phases after
extraction to determine the conversion of [3H]-atRA to more polar metabolites.

o Metabolite Profiling: Analyze the supernatant using HPLC with a radioactivity detector to
separate and quantify [H]-atRA and its metabolites.

» Data Analysis: Calculate the percentage inhibition of atRA metabolism by Liarozole at each
concentration.

Visualizations

Retinoic Acid Signaling Pathway and Liarozole's Point of
Intervention
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Click to download full resolution via product page

Caption: Liarozole inhibits CYP26, increasing atRA levels and modulating gene transcription.

Experimental Workflow for ICso Determination
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Prepare Reagents:
- Human Liver Microsomes
- Liarozole Dilutions
- Probe Substrate
- NADPH

v

Incubate Microsomes,
Liarozole, and Substrate
at 37°C

Quench Reaction
(e.g., with Acetonitrile)

Centrifuge to
Pellet Protein

Analyze Supernatant
by LC-MS/MS

Calculate % Inhibition
and Determine ICso

Click to download full resolution via product page
Caption: Workflow for determining the ICso of Liarozole against CYP enzymes.

Conclusion

Liarozole dihydrochloride is a well-characterized inhibitor of retinoic acid metabolism with
demonstrated clinical activity in a range of dermatological and oncological conditions. Its ability
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to modulate the endogenous retinoic acid signaling pathway provides a unique therapeutic
approach. This technical guide has summarized the core knowledge regarding its molecular
structure, mechanism of action, and activity, providing a valuable resource for researchers and
drug development professionals in the field. Further investigation into its detailed
pharmacokinetic profile and the full spectrum of its effects on RARE-mediated gene
transcription will continue to refine our understanding and potential applications of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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